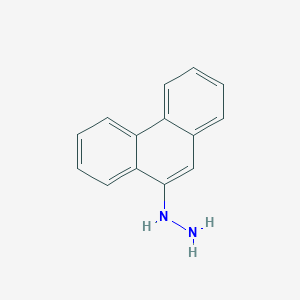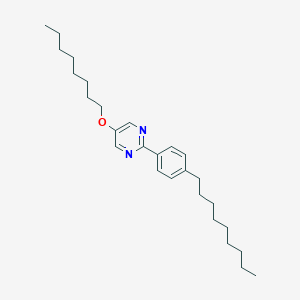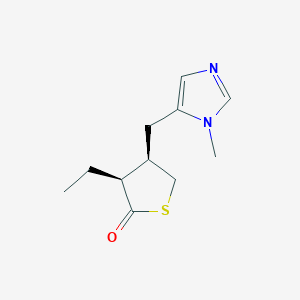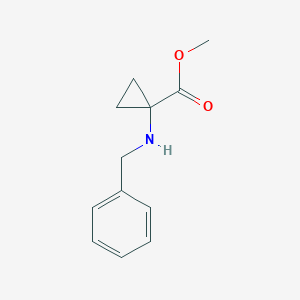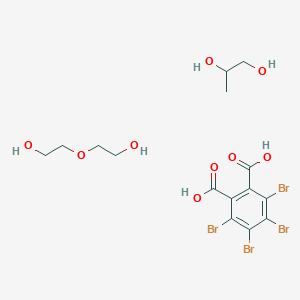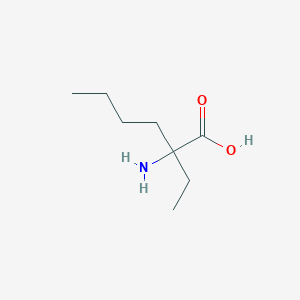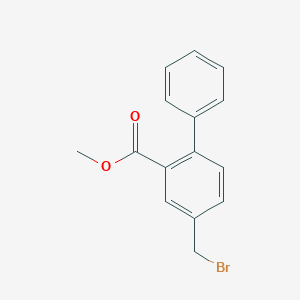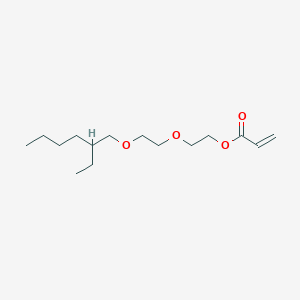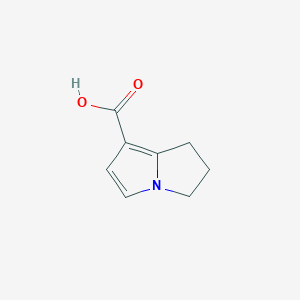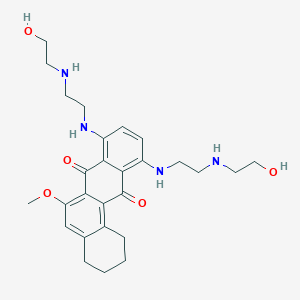
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, also known as BHQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. BHQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. BHQ has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is not fully understood. However, it is believed that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone interacts with DNA and RNA, resulting in the stabilization of the nucleic acid structure. This stabilization leads to an increase in the fluorescence intensity of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, making it an ideal candidate for fluorescence microscopy.
Biochemical and Physiological Effects
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to have minimal biochemical and physiological effects. Studies have shown that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is non-toxic to cells and does not interfere with cellular functions. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has also been shown to be stable in various biological environments, making it an ideal candidate for long-term imaging studies.
实验室实验的优点和局限性
One of the major advantages of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its stability and high fluorescence intensity. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to be stable for long periods of time, making it an ideal candidate for long-term imaging studies. However, one of the limitations of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its high cost. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound and is not readily available, making it expensive to use in large-scale experiments.
未来方向
There are several future directions for the use of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone in scientific research. One potential application is in the field of drug discovery. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could be used as a fluorescent dye to label potential drug targets, allowing for the identification of new drug candidates. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could also be used in the field of cancer research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to interact with DNA and RNA, making it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound that has shown promising results in scientific research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been synthesized using various methods and has been studied for its potential use in various applications. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has minimal biochemical and physiological effects and is stable in various biological environments. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been achieved using several methods. One of the most commonly used methods is the condensation reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione. This reaction results in the formation of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone as a yellow powder. Other methods include the reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione using various catalysts.
科学研究应用
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is in the field of fluorescence microscopy. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been used as a fluorescent dye for labeling DNA and RNA in live cells. The fluorescence of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is highly stable and does not bleach easily, making it an ideal candidate for long-term imaging studies.
属性
CAS 编号 |
124511-81-5 |
|---|---|
产品名称 |
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone |
分子式 |
C27H36N4O5 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
8,11-bis[2-(2-hydroxyethylamino)ethylamino]-6-methoxy-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C27H36N4O5/c1-36-21-16-17-4-2-3-5-18(17)22-25(21)27(35)24-20(31-11-9-29-13-15-33)7-6-19(23(24)26(22)34)30-10-8-28-12-14-32/h6-7,16,28-33H,2-5,8-15H2,1H3 |
InChI 键 |
WVHLYXXUTXVUMU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
规范 SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
其他 CAS 编号 |
124511-81-5 |
同义词 |
8,11-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone EAM-TBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



